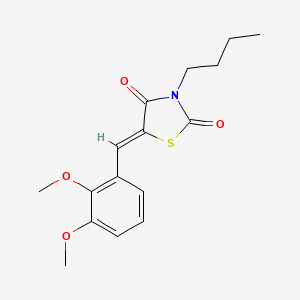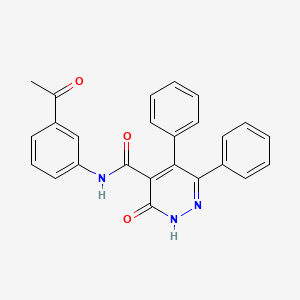
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMBT, is a synthetic compound with potential applications in the field of scientific research. This compound belongs to the class of thiazolidinediones and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. It also exhibits anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-cancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of using 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its limited availability, which can make it difficult to obtain for certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential avenue of research is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for the treatment of various types of cancer. Additionally, future research could focus on elucidating the mechanism of action of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and its effects on various signaling pathways in the body. Finally, further studies could be conducted to investigate the potential use of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation of 2,3-dimethoxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various properties that make it a promising candidate for scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-butyl-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-5-9-17-15(18)13(22-16(17)19)10-11-7-6-8-12(20-2)14(11)21-3/h6-8,10H,4-5,9H2,1-3H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKWJNKFKMWICX-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4877003.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4877005.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4877009.png)
![1-{[4-(methylthio)phenyl]sulfonyl}azepane](/img/structure/B4877015.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}-5-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4877029.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)
